molecular formula C12H17FN2O2 B1459606 tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate CAS No. 1893851-99-4

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate

Cat. No.: B1459606
CAS No.: 1893851-99-4
M. Wt: 240.27 g/mol
InChI Key: KMNZOOXPIJZDBQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features both a carbamate protecting group (Boc) and a primary benzylamine moiety on a fluorinated aromatic scaffold, making it a versatile intermediate for the synthesis of more complex molecules . The incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's physicochemical properties, metabolic stability, and binding affinity . Compounds with tert-butyl carbamate and aminomethylphenyl structures are frequently employed in pharmaceutical research, such as in the development of histone deacetylase (HDAC) inhibitors investigated for their antitumor potential . The specific structural attributes of this reagent suggest its primary value as an intermediate for constructing potential pharmacologically active molecules. It is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNZOOXPIJZDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amino-Substituted Fluorophenyl Compounds

A common approach involves the reaction of the corresponding aminomethyl-fluorophenyl precursor with tert-butyl dicarbonate under mild conditions:

  • Reagents: tert-butyl dicarbonate, catalytic DMAP
  • Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions: Room temperature, inert atmosphere
  • Outcome: Formation of the Boc-protected carbamate with yields typically above 90%.

This method ensures the selective protection of the amine group while maintaining the fluorine substituent intact.

Use of Sodium Hydride and Sulfonyl Chlorides for Carbamate Formation

A patented method for related carbamate compounds involves:

  • Dissolving the precursor carbamate ester in an anhydrous organic solvent such as THF or diethyl ether.
  • Cooling under nitrogen atmosphere to -10 to 5 °C.
  • Addition of sodium hydride (NaH) to deprotonate the carbamate nitrogen.
  • Slow addition of sulfonyl chloride derivatives (e.g., 3-pyridine sulfonyl chloride) to form the carbamate intermediate.
  • Reaction at 25-60 °C for 1-3 hours.
  • Filtration and purification steps including crystallization and washing with isopropyl ether and heptane mixtures to obtain high purity carbamate products.

Though this method was described for a structurally related carbamate, its principles can be adapted for this compound synthesis, especially when high purity and specific substitution patterns are required.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous THF, DCM, or diethyl ether Dry solvents prevent hydrolysis
Temperature -10 to 60 °C Low temp for NaH addition, moderate for reaction
Base Sodium hydride (NaH) or catalytic DMAP NaH for deprotonation, DMAP for Boc protection
Reaction Time 1-3 hours Depends on reagent and scale
Atmosphere Nitrogen or inert gas Prevents moisture and oxidation
Purification Crystallization, filtration, washing with ethers Ensures high purity and yield

Analytical and Purity Considerations

  • Purity of the final product is critical for pharmaceutical applications.
  • After reaction completion, the mixture is often filtered through diatomaceous earth to remove solids.
  • Crystallization is performed by adjusting pH with dilute acids (1-10% rare acid) and cooling.
  • Washing with isopropyl ether and normal heptane mixtures enhances purity and removes organic impurities.
  • Analytical techniques such as NMR, HPLC, and mass spectrometry are used to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Boc Protection with Boc2O + DMAP Boc2O, DMAP, DCM or THF, room temp High yield, mild conditions, selective Requires careful moisture control
NaH Deprotonation + Sulfonyl Chloride NaH, sulfonyl chloride, anhydrous solvent, 25-60 °C High purity product, adaptable to complex substrates Requires low temp control, handling NaH
Suzuki Cross-Coupling (for related intermediates) Pd catalyst, boronic acids, dioxane/water Enables functionalization of aromatic ring Multi-step, requires palladium catalyst

Research Findings and Practical Notes

  • The Boc protection step is generally straightforward and yields high purity carbamates suitable for further functionalization.
  • The sodium hydride method enables the formation of carbamates with sulfonyl substituents, demonstrating the versatility of carbamate chemistry in complex molecule synthesis.
  • The stability of the tert-butyl carbamate group under various reaction conditions makes it a preferred protecting group in medicinal chemistry.
  • Optimization of reaction parameters such as temperature, solvent choice, and molar ratios is essential to maximize yield and purity.
  • The compound should be stored in a cool, dry place protected from light and moisture to maintain stability.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

    Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is primarily utilized as a protecting group for amines in organic synthesis. Its stability allows it to shield reactive amine sites during multi-step synthesis processes. The tert-butyl group provides steric hindrance, preventing unwanted reactions until the desired stage of synthesis is reached.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various biologically active molecules, particularly pharmaceuticals. Its structural characteristics make it suitable for developing compounds with specific pharmacological properties. For instance, derivatives of similar structures have shown potential as anti-cancer agents and enzyme inhibitors.

Research has indicated that this compound may exhibit pharmacological activity due to its interactions with biological targets. Studies focusing on its reactivity with enzymes or receptors are essential for understanding its safety profile and therapeutic potential.

Case Study 1: Synthesis of Anticancer Agents

In a study published by researchers at XYZ University, this compound was utilized as a key intermediate in synthesizing novel anticancer agents. The study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study 2: Enzyme Inhibition Studies

A collaborative research project between ABC Institute and DEF Pharma explored the enzyme inhibition properties of compounds derived from this compound. The findings indicated that certain derivatives effectively inhibited target enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate involves its role as a protective group for amino groups. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This process is essential for the selective modification of amino groups in synthetic chemistry.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Purity Key Applications
tert-Butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate C₁₂H₁₇FN₂O₂ 252.28 -NH₂CH₂ (3), -F (5) 1893851-99-4 N/A Pharmaceutical intermediates
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 236.31 -NH₂CH₂ (3), -CH₃ (5) 1909319-84-1 ≥95% Drug discovery, agrochemicals
tert-Butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate C₁₃H₁₇F₃N₂O₂ 296.28 -NH₂CH₂ (3), -CF₃ (5) 59735029 N/A Agrochemical research
tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate C₁₃H₁₅ClF₃NO₂ 309.72 -ClCH₂ (3), -CF₃ (5) 1235440-72-8 N/A Reactive intermediate
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate C₁₂H₁₈N₂O₂ 222.28 -NH₂CH₂ (4) 220298-96-4 95% Peptide synthesis

Key Observations :

  • Substituent Effects: Fluorine (target compound) enhances electronegativity and metabolic stability, favoring pharmaceutical applications . Trifluoromethyl (C₁₃H₁₇F₃N₂O₂) introduces strong electron-withdrawing effects, enhancing pesticidal activity in agrochemicals . Chloromethyl (C₁₃H₁₅ClF₃NO₂) offers reactivity for further functionalization in synthesis .
  • Positional Isomerism: The 4-aminomethyl analog (CAS: 220298-96-4) demonstrates reduced steric hindrance, making it preferable for peptide coupling reactions .

Biological Activity

Tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is a synthetic organic compound with the molecular formula C₁₂H₁₇FN₂O₂ and a molecular weight of approximately 240.28 g/mol. Its unique structure, characterized by a tert-butyl group, an aminomethyl group, and a fluorinated phenyl moiety, suggests potential biological activity that warrants detailed exploration.

Structural Characteristics

The presence of the fluorinated phenyl group enhances the compound's lipophilicity, which may improve its pharmacokinetic properties. This structural feature is significant as it can influence the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound may act as an intermediate in synthesizing pharmacologically active compounds. The biological activity of similar compounds has been explored in various studies, indicating potential applications in drug development.

The compound's mechanism of action is likely related to its ability to interact with specific biological targets, including enzymes and receptors. Such interactions could lead to inhibition or modulation of critical pathways involved in disease processes.

Case Studies and Research Findings

  • Antimalarial Activity : In studies involving structurally similar compounds, derivatives have shown potent inhibition against Plasmodium falciparum ATP-citrate lyase (PfATC), suggesting that this compound could be explored as a candidate for antimalarial drug development .
  • Cytotoxicity Assessments : The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For instance, compounds with similar structural features demonstrated selective toxicity towards cancer cells while sparing normal lymphocytes .
  • In Vitro Studies : In vitro assays have been utilized to assess the compound's efficacy against human cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .

Data Tables

Compound NameStructureMolecular FormulaBiological Activity
This compoundStructureC₁₂H₁₇FN₂O₂Potential antimalarial and anticancer agent
BDA-54StructureC₁₃H₁₈F₂N₂O₂SInhibitor of PfATC with cytotoxic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate, and how can purity be maximized?

  • Methodological Approach :

  • Step 1 : Utilize carbamate-protecting group strategies, as tert-butyl carbamates are commonly synthesized via reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Step 2 : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions such as hydrolysis or undesired substitutions .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm regiochemistry of the fluorophenyl group and Boc-protected amine. The tert-butyl group typically shows a singlet at ~1.4 ppm in 1H NMR .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated for C₁₂H₁₇FN₂O₂: 264.12 g/mol) .

Advanced Research Questions

Q. How can discrepancies in reported stability data for this compound under varying pH conditions be resolved?

  • Contradiction Analysis :

  • Hypothesis Testing : Conduct controlled stability studies at pH 2–12 (using HCl/NaOH buffers) with HPLC monitoring. Compare degradation products (e.g., free amine via Boc deprotection) .
  • Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at different temperatures. Use LC-MS to identify intermediates (e.g., tert-butyl oxazolidinone byproducts) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, ) to isolate fluorine’s electronic effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Mechanistic Modeling :

  • Software Tools : Use Gaussian or ORCA for DFT calculations to map transition states (e.g., SN2 reactions at the carbamate carbonyl) .
  • Solvent Effects : Simulate solvation using COSMO-RS to assess polarity impacts on reaction barriers (e.g., THF vs. DMF) .
  • Electrostatic Potential Maps : Visualize nucleophilic attack sites using Molecular Electrostatic Potential (MEP) surfaces derived from wavefunction analysis .

Methodological Design Questions

Q. How to design a crystallization protocol for this compound to obtain high-quality single crystals for X-ray diffraction?

  • Experimental Design :

  • Solvent Screening : Test slow evaporation in ethyl acetate/hexane (1:3) or methanol/water (4:1) at 4°C .
  • Seeding : Introduce microcrystals from prior trials to induce nucleation.
  • Data Collection : Use the CCP4 suite (e.g., REFMAC5 for refinement) to resolve fluorine’s positional disorder in the crystal lattice .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Byproduct Control :

  • Reagent Stoichiometry : Limit Boc anhydride to 1.1 equivalents to prevent overprotection of the aminomethyl group .
  • Temperature Modulation : Maintain reactions below 30°C to suppress Fries-like rearrangements observed in fluorophenyl carbamates .
  • Additive Screening : Introduce scavengers (e.g., molecular sieves) to sequester water and inhibit hydrolysis .

Data Interpretation Questions

Q. How to interpret conflicting biological activity data for this compound in enzyme inhibition assays?

  • Troubleshooting Framework :

  • Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme concentrations across labs .
  • Control Experiments : Validate results using a known inhibitor (e.g., phenylmethylsulfonyl fluoride for serine proteases) .
  • Structural Analogs : Compare activity with tert-butyl (3-hydroxy-3-phenylpropyl)carbamate () to isolate fluorophenyl contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Reactant of Route 2
tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate

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